molecular formula C9H7IN2O2 B1452410 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid CAS No. 1363381-70-7

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1452410
CAS No.: 1363381-70-7
M. Wt: 302.07 g/mol
InChI Key: MOXOSLJBZZVXKZ-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring This compound, in particular, has an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position of the indazole ring system

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.

  • Halogenation: The indazole core is subjected to halogenation to introduce the iodine atom at the 3-position. This can be achieved using iodine or iodine-containing reagents under suitable reaction conditions.

  • Carboxylation: The carboxylic acid group at the 6-position is introduced through carboxylation reactions, which can be performed using reagents like carbon monoxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the iodine atom to iodate or iodide derivatives.

  • Reduction: Reduction reactions can be performed to convert the iodine atom to hydrogen or other lower oxidation state derivatives.

  • Substitution: Substitution reactions at the iodine or methyl positions are common, where various nucleophiles can replace the iodine or methyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or iodine monochloride are used.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas are employed.

  • Substitution: Nucleophiles like amines, alcohols, or halides are used, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation Products: Iodate or iodide derivatives.

  • Reduction Products: Hydrogen or lower oxidation state derivatives.

  • Substitution Products: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has found applications in several scientific research areas:

  • Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

  • Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, contributing to the development of new materials and chemical processes.

  • Material Science: Its unique structural properties make it suitable for use in the design of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-6-carboxylic acid: Lacks the iodine atom.

  • 3-Iodo-1H-indazole-6-carboxylic acid: Lacks the methyl group.

  • 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

Uniqueness: 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is unique due to the presence of both the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

3-iodo-1-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOSLJBZZVXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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